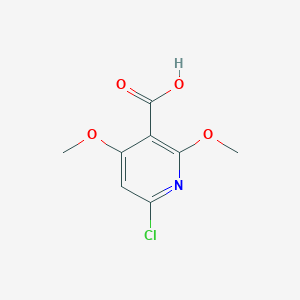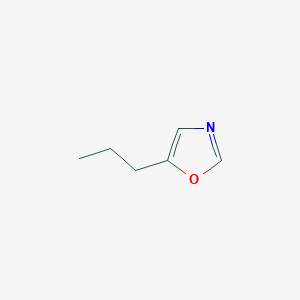![molecular formula C8H9ClN2O2S B13149199 6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13149199.png)
6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a chlorine atom at position 6, an ethylsulfanyl group at position 2, and a carboxylic acid group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4,6-dimethoxypyrimidine with ethyl mercaptan in the presence of a base such as sodium hydride can yield the desired compound. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.
Esterification and Amidation: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), and reducing agents like lithium aluminum hydride (LiAlH4).
Esterification and Amidation: Alcohols or amines, catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC), and solvents like dichloromethane or toluene.
Major Products Formed
Substitution Reactions: Various substituted pyrimidine derivatives.
Oxidation and Reduction: Sulfoxides, sulfones, and thiols.
Esterification and Amidation: Esters and amides of the pyrimidine carboxylic acid.
Aplicaciones Científicas De Investigación
6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The presence of the ethylsulfanyl group can enhance its binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo various chemical modifications allows for the fine-tuning of its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Thio-containing Pyrimidines: Compounds with a sulfur atom at position 2, such as 2-thiopyrimidine derivatives, exhibit similar chemical properties and biological activities.
Pyrimidine-4-carboxylic Acids:
Uniqueness
6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid is unique due to the combination of its chlorine, ethylsulfanyl, and carboxylic acid groups. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H9ClN2O2S |
|---|---|
Peso molecular |
232.69 g/mol |
Nombre IUPAC |
6-chloro-2-(ethylsulfanylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2S/c1-2-14-4-7-10-5(8(12)13)3-6(9)11-7/h3H,2,4H2,1H3,(H,12,13) |
Clave InChI |
HBJRLDQBNIQHRY-UHFFFAOYSA-N |
SMILES canónico |
CCSCC1=NC(=CC(=N1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13149129.png)
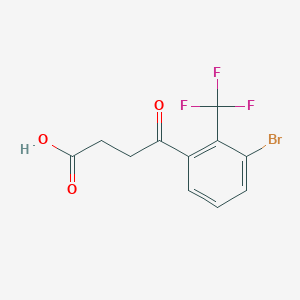
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1,4-disulfonic acid](/img/structure/B13149136.png)
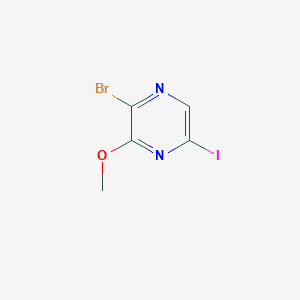
![N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine](/img/structure/B13149149.png)

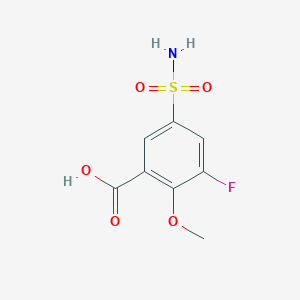


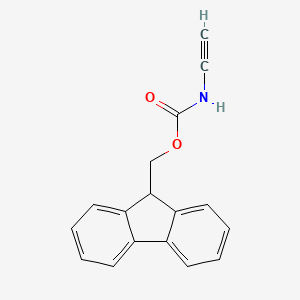
![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)

